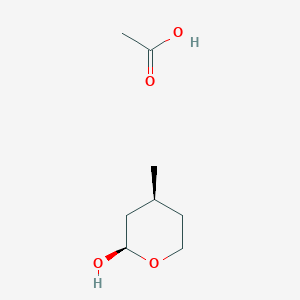![molecular formula C8H10F6N2O2 B14746799 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide CAS No. 2546-72-7](/img/structure/B14746799.png)
2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,2-trifluoroacetamide with a suitable butylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol or ethanol, at a temperature range of 0-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamide group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar fluorinated properties.
2,2,2-Trifluoroethylamine: Another fluorinated compound with different functional groups.
Trifluoroacetic acid: A commonly used reagent in organic synthesis with similar trifluoromethyl groups.
Uniqueness
2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide is unique due to its combination of trifluoroacetamide and butylamine moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
2546-72-7 |
|---|---|
Molecular Formula |
C8H10F6N2O2 |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[4-[(2,2,2-trifluoroacetyl)amino]butyl]acetamide |
InChI |
InChI=1S/C8H10F6N2O2/c9-7(10,11)5(17)15-3-1-2-4-16-6(18)8(12,13)14/h1-4H2,(H,15,17)(H,16,18) |
InChI Key |
UDCFIGLAHCJHBP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)C(F)(F)F)CNC(=O)C(F)(F)F |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


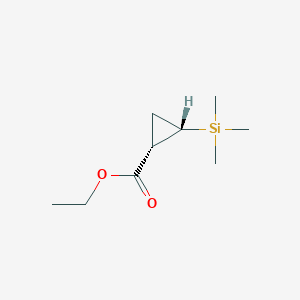
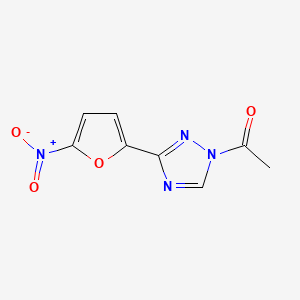

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![Benzo[e]indeno[2,1-b]azepine](/img/structure/B14746730.png)
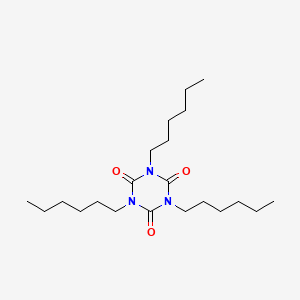

![Naphtho[1,2-D][1,2]oxazole](/img/structure/B14746756.png)
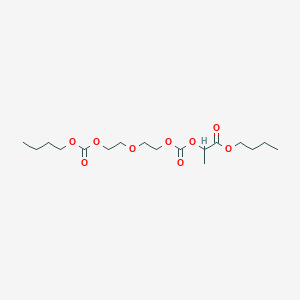

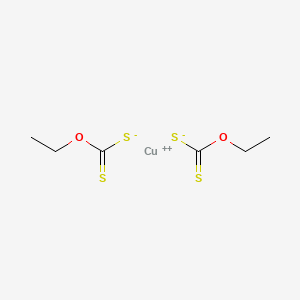
![6-Benzyl-5-[3-(phenylamino)propyl]pyrimidine-2,4-diamine](/img/structure/B14746784.png)
![Acetonitrile, [(4-methylphenyl)nitrosoamino]-](/img/structure/B14746791.png)
